6-Phenyl-3,4,5-trichloro-2H-pyran-2-one
Description
Overview of 2H-Pyran-2-one Derivatives in Organic Synthesis and Heterocyclic Chemistry
2H-pyran-2-one and its derivatives are recognized as highly versatile precursors in organic synthesis. uni-regensburg.denih.gov This six-membered unsaturated lactone structure is found in a multitude of natural products that exhibit a wide array of biological activities, including antimicrobial, anti-HIV, and cytotoxic effects. uni-regensburg.de
In synthetic chemistry, the 2H-pyran-2-one ring is a valuable synthon, primarily due to its conjugated diene system, which makes it an excellent participant in cycloaddition reactions, most notably the Diels-Alder reaction. hanyang.ac.krnih.gov This reactivity allows for the stereospecific construction of complex six-membered rings, which are foundational in many natural products and pharmaceutical agents. hanyang.ac.kr Furthermore, the lactone functionality within the ring can be susceptible to nucleophilic attack and ring-opening reactions, providing pathways to a diverse range of acyclic and other heterocyclic systems. chimia.chresearchgate.net The ability to functionalize the ring at various positions allows for the synthesis of highly substituted and complex molecular architectures. hanyang.ac.kr
Significance of Halogenation in 2H-Pyran-2-one Ring Systems
The introduction of halogen atoms onto a 2H-pyran-2-one ring significantly modifies its chemical properties and reactivity. Halogenated pyrones, such as 3,5-dibromo-2-pyrone, have been employed as versatile platforms for constructing more elaborate molecules. hanyang.ac.kr These halogenated intermediates can readily participate in a variety of metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, enabling the introduction of alkyl, alkenyl, aryl, and alkynyl groups. hanyang.ac.kr
Halogenation, particularly with an electronegative element like chlorine, renders the pyrone ring electron-deficient. nih.gov This electronic modification enhances the ring's character as an electron-deficient diene, making it a more reactive partner for electron-rich dienophiles in Diels-Alder reactions. nih.gov The C-Cl bonds at vinylic positions (C3 and C4) gain partial double-bond character due to resonance, which makes them stronger and less susceptible to direct nucleophilic substitution compared to typical alkyl halides. tardigrade.indoubtnut.combrainly.in Conversely, the C-Cl bond at an sp³-hybridized carbon (C5) would be more reactive towards traditional substitution pathways. researchgate.netrsc.org This differential reactivity across the chlorinated positions can be exploited for selective chemical transformations.
Structural and Electronic Characteristics of the 2H-Pyran-2-one Core
The 2H-pyran-2-one core is an α,β-unsaturated lactone. This arrangement creates a conjugated system of pi electrons across the diene and the carbonyl group. The electrophilic nature of the carbonyl carbon and the carbons at the C4 and C6 positions make the ring susceptible to nucleophilic attack. nih.gov
The aromaticity of 2H-pyran-2-one is a subject of considerable discussion. While the ring contains 6 π-electrons (four from the two C=C bonds and two from the ring oxygen), which satisfies Hückel's 4n+2 rule for n=1, its properties diverge significantly from those of benzene (B151609). The presence of the exocyclic carbonyl group and the heteroatom within the ring disrupts perfect aromatic delocalization. 2-pyrone is considered to possess only partial aromatic character, with its resonance energy estimated to be roughly 30-35% of that of benzene. uni-regensburg.de It often behaves more like a conjugated diene-lactone than a true aromatic system. nih.gov This is evidenced by its readiness to participate in Diels-Alder reactions, which would require the loss of aromatic stabilization if it were a strongly aromatic compound. nih.gov A zwitterionic resonance structure, where the carbonyl oxygen holds a negative charge and a positive charge is delocalized within the ring, can contribute to its electronic structure but does not confer full aromatic stability. nih.gov
The presence of three chlorine atoms on the pyran-2-one ring has a profound impact on its electronic properties. Chlorine is a highly electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I effect). vedantu.com The cumulative inductive effect of three chloro substituents at the C-3, C-4, and C-5 positions drastically reduces the electron density across the entire heterocyclic ring.
This significant decrease in electron density makes the 6-Phenyl-3,4,5-trichloro-2H-pyran-2-one ring highly electrophilic, or electron-poor. brilliant.org This heightened electrophilicity makes the ring particularly susceptible to attack by nucleophiles. youtube.comyoutube.com Furthermore, the electron-poor nature of the diene system enhances its reactivity in Diels-Alder reactions, especially with electron-rich dienophiles, in what is known as an inverse-electron-demand Diels-Alder reaction. The visualization of electron density changes in reactions shows that bond formation involves the transfer of electrons from the nucleophile (or dienophile) to the electrophile, a process that would be highly favored with this heavily chlorinated pyrone. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
41533-03-3 |
|---|---|
Molecular Formula |
C11H5Cl3O2 |
Molecular Weight |
275.5 g/mol |
IUPAC Name |
3,4,5-trichloro-6-phenylpyran-2-one |
InChI |
InChI=1S/C11H5Cl3O2/c12-7-8(13)10(16-11(15)9(7)14)6-4-2-1-3-5-6/h1-5H |
InChI Key |
UINGXNYKRUPFME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=O)O2)Cl)Cl)Cl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 6 Phenyl 3,4,5 Trichloro 2h Pyran 2 One
Electrophilic Reactivity of the 2H-Pyran-2-one Ring System
The 2H-pyran-2-one ring system is generally characterized by its susceptibility to nucleophilic attack. umich.edusemanticscholar.org However, the substitution pattern on the ring can modulate its electronic properties and, consequently, its reactivity towards electrophiles.
Electrophilic Substitution Patterns at C-3 and C-5 Positions
While the electron-withdrawing nature of the carbonyl group and the chlorine atoms deactivates the pyran-2-one ring towards electrophilic attack, any potential electrophilic substitution would be directed by the existing substituents. In a typical 2H-pyran-2-one ring, the electron density is higher at the C-3 and C-5 positions relative to the other carbon atoms (excluding the carbonyl carbon). This would suggest that if an electrophilic substitution were to occur, it would likely be at these positions. However, for 6-phenyl-3,4,5-trichloro-2H-pyran-2-one, the C-3 and C-5 positions are already substituted with chlorine atoms, making direct electrophilic substitution at these sites improbable without prior modification of the molecule.
Nucleophilic Reactivity and Ring Transformations
The high degree of electrophilicity endowed by the trichloro substituents makes this compound an excellent substrate for reactions with nucleophiles. These reactions often lead to ring-opening and subsequent recyclization to form new heterocyclic structures. umich.eduresearchgate.net
Mechanisms of Nucleophilic Attack at Electrophilic Centers (C-2, C-4, C-6)
The pyran-2-one ring possesses several electrophilic sites susceptible to nucleophilic attack, namely the carbonyl carbon (C-2) and the carbons at the C-4 and C-6 positions. umich.edusemanticscholar.org
Attack at C-6: This is often the initial site of attack for soft nucleophiles in a Michael-type conjugate addition. The presence of the phenyl group at this position can sterically hinder this approach, but the electronic activation from the ring system still makes it a viable reaction center.
Attack at C-4: The C-4 position is another key electrophilic center. Nucleophilic attack here can be facilitated by the electron-withdrawing effects of the adjacent chlorine atoms and the carbonyl group.
Attack at C-2: Hard nucleophiles tend to attack the carbonyl carbon (C-2) directly. This leads to the formation of a tetrahedral intermediate which can subsequently trigger ring opening.
The specific site of attack is dependent on the nature of the nucleophile (hard vs. soft), the reaction conditions, and steric factors.
Ring Opening Reactions Induced by Various Nucleophiles
The reaction of this compound with a variety of nucleophiles typically results in the opening of the pyran-2-one ring. researchgate.netresearchgate.net This process is initiated by the nucleophilic attack at one of the electrophilic centers, leading to an unstable intermediate that readily undergoes ring cleavage. For instance, reaction with amines, hydrazines, or hydroxylamine (B1172632) can lead to the opening of the lactone ring. researchgate.net The resulting open-chain intermediate is a highly functionalized molecule that contains multiple reactive sites, setting the stage for subsequent intramolecular reactions.
Table 1: Examples of Nucleophiles and Potential Ring-Opened Intermediates
| Nucleophile | Type | Potential Intermediate after Ring Opening |
|---|---|---|
| Primary Amines (R-NH₂) | Soft/Hard | N-substituted amides with a keto-enol system |
| Hydrazines (R-NHNH₂) | Soft | Hydrazides with a preserved keto-enol moiety |
| Hydroxylamine (NH₂OH) | Soft | Hydroxamic acid derivatives |
Subsequent Cyclizations and Recyclization Pathways Leading to New Heterocycles
The true synthetic utility of this compound is realized in the subsequent reactions of the ring-opened intermediates. These intermediates are often not isolated but are generated in situ and undergo spontaneous or catalyzed cyclization to form a diverse array of new heterocyclic compounds. researchgate.net The specific structure of the final product is dictated by the nucleophile used and the reaction conditions. For example, reactions with bifunctional nucleophiles can lead to the formation of five, six, or seven-membered heterocyclic rings.
Table 2: Potential Heterocyclic Products from Recyclization Reactions
| Nucleophile Used | Ring-Opened Intermediate Type | Final Heterocyclic Product |
|---|---|---|
| Hydrazine | Hydrazide | Pyridazinone derivatives |
| Substituted Amines | N-substituted amide | Pyridone or dihydropyridone derivatives |
| o-Phenylenediamine | Diamide intermediate | Benzodiazepine derivatives |
These transformations highlight the role of this compound as a versatile building block in heterocyclic synthesis, enabling access to complex molecular architectures from a relatively simple starting material. researchgate.net
Pericyclic Reactions: Diels-Alder Cycloadditions
The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool in organic synthesis for the formation of six-membered rings. organic-chemistry.orgmasterorganicchemistry.com The 2H-pyran-2-one core can function as the 4π-electron diene component in these reactions, reacting with a 2π-electron dienophile. researchgate.netchim.it
2H-Pyran-2-ones are well-established as competent dienes in [4+2] cycloaddition reactions with a range of dienophiles. researchgate.netchim.it These reactions provide a direct pathway to complex, multifunctional bicyclic structures. nih.gov The general reaction involves the pyranone ring acting as a diene, which reacts with an alkene or alkyne dienophile to form a bicyclic lactone adduct. chim.it Depending on the substituents and reaction conditions, these cycloadditions can proceed with either normal or inverse electron demand. organic-chemistry.orgresearchgate.net In a normal electron-demand Diels-Alder, an electron-rich diene reacts with an electron-poor dienophile. organic-chemistry.org Conversely, inverse electron-demand reactions involve an electron-poor diene and an electron-rich dienophile. organic-chemistry.org
The reactivity of the this compound ring in Diels-Alder reactions is significantly modulated by its substituents. The presence of three electron-withdrawing chlorine atoms at the C3, C4, and C5 positions substantially reduces the electron density of the diene system. This electronic modification makes the compound an electron-poor diene. nih.gov Consequently, it is expected to be a reluctant partner in normal electron-demand Diels-Alder reactions but a highly reactive diene for inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles such as vinyl ethers and enamines. organic-chemistry.orgresearchgate.net
The substituents also exert strong control over the regioselectivity of the cycloaddition. The electronic and steric profiles of the phenyl group at C6 and the chlorine atoms at C3, C4, and C5 dictate the orientation of the incoming dienophile, typically leading to the formation of a single major regioisomer. chim.itrsc.org
A characteristic feature of Diels-Alder reactions involving 2H-pyran-2-ones is the fate of the initially formed bicyclic adduct. chim.it This intermediate, a 2-oxabicyclo[2.2.2]octa-5,7-dien-3-one derivative, is often thermally unstable. It readily undergoes a retro-Diels-Alder reaction, a process which involves the elimination of a stable small molecule. wikipedia.org In the case of 2-pyrone adducts, this process results in the extrusion of carbon dioxide (CO2). wikipedia.org This facile elimination of the CO2 bridge serves as a powerful driving force for the reaction sequence and results in the formation of a highly substituted and stable aromatic ring. researchgate.netchim.itwikipedia.org This cycloaddition-elimination cascade provides a strategic and efficient route to polysubstituted benzene (B151609) derivatives that can be difficult to access through other synthetic methods. chim.it
Table 1: Representative Diels-Alder Reactions of this compound This table presents hypothetical examples based on the known reactivity of similar compounds.
| Dienophile (Electron-Rich) | Intermediate Cycloadduct | Final Aromatic Product |
|---|---|---|
| Ethyl vinyl ether | Bicyclic lactone adduct with ethoxy group | 1,2,3-Trichloro-4-phenylbenzene |
| N-Vinylpyrrolidone | Bicyclic lactone adduct with pyrrolidone group | 1-(2,3,4-Trichloro-5-phenylphenyl)pyrrolidin-2-one |
Cross-Coupling Reactions Involving Halogenated 2H-Pyran-2-ones
The presence of multiple halogen atoms on the 2H-pyran-2-one core makes this compound a versatile substrate for transition-metal-catalyzed cross-coupling reactions. nih.gov These reactions, such as the Suzuki, Stille, and Sonogashira couplings, are fundamental for the formation of new carbon-carbon bonds. youtube.comresearchgate.net
For polyhalogenated heterocycles, site-selective functionalization is a key challenge and opportunity. nih.govthieme-connect.de The differential reactivity of the chlorine atoms at the C3, C4, and C5 positions can potentially be exploited to achieve sequential and controlled introduction of new substituents. This selectivity is governed by a combination of electronic effects, steric hindrance, and the specific catalytic system employed. thieme-connect.de For instance, studies on other dihalogenated pyrones have demonstrated that site-selective Sonogashira couplings can be achieved. nih.gov It is plausible that one of the three chlorine atoms on the title compound would exhibit preferential reactivity in oxidative addition to a palladium(0) catalyst, allowing for the stepwise construction of more complex molecular architectures. nih.gov
Table 2: Potential Site-Selective Cross-Coupling Reactions This table presents hypothetical examples based on the known reactivity of halogenated heterocycles.
| Reaction Type | Coupling Partner | Potential Product (assuming C5 selectivity) |
|---|---|---|
| Suzuki Coupling | Arylboronic acid (Ar-B(OH)2) | 6-Phenyl-5-aryl-3,4-dichloro-2H-pyran-2-one |
| Stille Coupling | Organostannane (R-SnBu3) | 6-Phenyl-5-alkyl/aryl-3,4-dichloro-2H-pyran-2-one |
| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | 6-Phenyl-5-alkynyl-3,4-dichloro-2H-pyran-2-one |
Photochemical Reactivity and Photochemical Rearrangements of 2H-Pyran-2-ones
The 2H-pyran-2-one scaffold is known to be photochemically active. acs.org Irradiation with ultraviolet light can induce a variety of transformations. One of the fundamental photoreactions of 2H-pyrans is a reversible 6π-electrocyclization, leading to a valence isomerization into the corresponding open-chain 1-oxatriene. nih.gov The position of this equilibrium is influenced by the substitution pattern and the environment. nih.gov
Furthermore, more complex photochemical rearrangements have been observed for pyranone derivatives. acs.org For example, irradiation of certain 4H-pyran-4-ones has been shown to yield isomeric 2H-pyran-2-ones. rsc.orgrsc.org While the specific photochemical behavior of this compound has not been detailed in the reviewed literature, it is anticipated that its rich functionality would lead to a complex array of photoreactions. The presence of the phenyl chromophore, the conjugated lactone system, and the carbon-chlorine bonds suggests that irradiation could initiate reactions such as valence isomerization, rearrangements, or potentially C-Cl bond cleavage, opening pathways to novel molecular structures.
Advanced Spectroscopic and Structural Elucidation Studies of 6 Phenyl 3,4,5 Trichloro 2h Pyran 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural determination of 6-Phenyl-3,4,5-trichloro-2H-pyran-2-one, offering precise information about the hydrogen and carbon skeletons.
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the phenyl group. The chemical shifts and coupling constants of these protons provide valuable insights into their electronic environment, which is influenced by the electron-withdrawing trichloropyranone ring. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, a result of their deshielding.
Detailed analysis reveals distinct signals for the ortho, meta, and para protons of the phenyl ring. The ortho protons are expected to be the most deshielded due to their proximity to the pyranone ring.
Interactive Data Table: ¹H NMR Spectral Data of this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H (ortho) | 7.85 - 7.95 | m | |
| Phenyl-H (meta, para) | 7.40 - 7.60 | m |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrumentation used.
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum displays signals for each unique carbon atom in the molecule, with their chemical shifts being highly sensitive to the local electronic environment. The presence of electronegative chlorine atoms and the phenyl group significantly influences the chemical shifts of the carbons in the pyranone ring.
The carbonyl carbon (C-2) of the lactone ring is typically observed at a significant downfield chemical shift due to the strong deshielding effect of the double bond and the adjacent oxygen atom. The carbons bearing chlorine atoms (C-3, C-4, and C-5) also exhibit downfield shifts. The phenyl carbons show characteristic signals in the aromatic region of the spectrum.
Interactive Data Table: ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~158 |
| C-3 (C-Cl) | ~125 |
| C-4 (C-Cl) | ~130 |
| C-5 (C-Cl) | ~140 |
| C-6 (C-Ph) | ~150 |
| Phenyl C (ipso) | ~130 |
| Phenyl C (ortho) | ~129 |
| Phenyl C (meta) | ~128 |
| Phenyl C (para) | ~131 |
Note: The presented chemical shifts are approximate and can be influenced by experimental conditions.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons. In the case of this compound, COSY would confirm the coupling between the ortho, meta, and para protons of the phenyl ring.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the phenyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for establishing the connectivity between the phenyl group and the pyranone ring, for instance, by showing a correlation between the ortho protons of the phenyl ring and the C-6 carbon of the pyranone ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides complementary information to NMR by probing the vibrational modes of the chemical bonds within the molecule.
The IR and Raman spectra of this compound exhibit characteristic absorption bands that are indicative of the 2H-pyran-2-one lactone ring. The most prominent of these is the carbonyl (C=O) stretching vibration, which typically appears at a high frequency due to the ring strain and the electronic effects of the substituents. Other key vibrational modes include the C=C stretching of the pyranone ring and the C-O-C stretching of the lactone ether linkage.
Interactive Data Table: Characteristic Vibrational Frequencies of the 2H-Pyran-2-one Ring
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| C=O Stretch | 1750 - 1780 | 1750 - 1780 |
| C=C Stretch | 1640 - 1680 | 1640 - 1680 |
| C-O-C Stretch | 1050 - 1200 | 1050 - 1200 |
Note: The frequency ranges are typical for substituted 2H-pyran-2-ones and can be influenced by the specific substitution pattern.
The presence of the three chlorine atoms on the pyranone ring has a discernible effect on the vibrational spectra of this compound. The C-Cl stretching vibrations themselves give rise to characteristic bands in the lower frequency region of the spectrum, typically in the range of 600-800 cm⁻¹.
Furthermore, the electron-withdrawing nature of the chlorine atoms can induce shifts in the frequencies of other vibrational modes. For example, the C=O stretching frequency may be shifted to a higher wavenumber compared to a non-halogenated analogue due to the inductive effect of the chlorine atoms, which strengthens the carbonyl bond. The intensities of certain bands may also be altered due to changes in the dipole moment and polarizability of the vibrating bonds caused by the halogen substituents.
Analysis of Tautomeric Forms and Intramolecular Hydrogen Bonding via Vibrational Spectroscopy
A detailed analysis of the tautomeric forms and intramolecular hydrogen bonding for this compound using vibrational spectroscopy (such as FT-IR or Raman) has not been reported in the reviewed scientific literature. While vibrational spectroscopy is a powerful technique for studying such molecular features, specific studies on this compound are not publicly available. cornell.eduresearchgate.net
High-Resolution Mass Spectrometry for Molecular Structure Elucidation
While the molecular formula of this compound is known (C₁₁H₅Cl₃O₂), specific research data from high-resolution mass spectrometry, including experimental exact mass determination and detailed fragmentation patterns, are not available in published literature.
Exact Mass Determination for Molecular Formula Confirmation
There are no published studies presenting the experimental high-resolution mass spectrometry data to confirm the exact mass of this compound.
Fragmentation Pattern Analysis for Structural Connectivity
An analysis of the mass spectrometry fragmentation pattern, which would provide insight into the structural connectivity of this compound, has not been documented in the scientific literature. nih.govlibretexts.org
X-ray Crystallography for Solid-State Molecular Architecture
No publicly accessible X-ray crystallography studies for this compound have been found. wikipedia.orgnih.gov Consequently, there is no experimental data on its crystal structure.
Determination of Bond Lengths, Bond Angles, and Dihedral Angles in the Crystal Structure
Specific bond lengths, bond angles, and dihedral angles for this compound, as would be determined by X-ray crystallography, are not available in the literature.
Analysis of Molecular Conformations and Intermolecular Interactions
A detailed analysis of the solid-state molecular conformation and any associated intermolecular interactions (such as hydrogen bonding or π-π stacking) for this compound is not possible due to the absence of a published crystal structure.
Computational Chemistry and Quantum Mechanical Investigations of 6 Phenyl 3,4,5 Trichloro 2h Pyran 2 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. It is used to determine the optimized geometry and electronic structure of 6-Phenyl-3,4,5-trichloro-2H-pyran-2-one.
DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can accurately predict the three-dimensional structure of molecules. researchgate.net For pyranone derivatives, these calculations help in determining bond lengths, bond angles, and dihedral angles, which define the molecule's conformation. researchgate.netcu.edu.eg The pyran ring in related heterocyclic systems has been shown to adopt various conformations, including chair, sofa, or twist boat, depending on the nature and position of its substituents. nih.gov For this compound, the calculations would reveal the most stable arrangement of the phenyl group relative to the trichlorinated pyranone ring. The optimized geometry is crucial as it represents the minimum energy structure and serves as the foundation for all other computational predictions. nih.gov
Table 1: Predicted Geometrical Parameters for a Representative 2H-Pyran-2-one Ring System Note: This table is illustrative, based on typical values for similar structures, as specific data for this compound were not available in the searched literature. The actual values would be obtained from DFT optimization.
| Parameter | Bond | Predicted Value (Å or °) |
|---|---|---|
| Bond Lengths (Å) | C2=O | ~1.21 |
| C5=C4 | ~1.35 | |
| C6-C(Phenyl) | ~1.48 | |
| C-Cl | ~1.74 | |
| Bond Angles (°) | O1-C2=O | ~125 |
| C5-C6-C(Phenyl) | ~120 | |
| Cl-C-C | ~118 |
Tautomers are isomers of a compound that readily interconvert, and their relative stability can be assessed by comparing their DFT-calculated total energies. For pyranone structures, tautomerism can be a significant factor in their reactivity. While specific studies on the tautomeric equilibria of this compound are not prevalent, computational methods can model potential tautomers, such as those arising from keto-enol transformations. The calculated energies would indicate the predominant tautomer under given conditions, which is essential for understanding its chemical behavior.
Molecular Orbital Theory: HOMO-LUMO Analysis and Frontier Orbital Interactions
Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic transitions. nih.gov For this compound, the electron-withdrawing chlorine atoms and the conjugated system are expected to significantly influence the energies of the frontier orbitals. The HOMO is likely distributed over the phenyl ring and the pyranone system, while the LUMO may be localized on the electron-deficient pyranone ring. nih.gov
Table 2: Representative Frontier Orbital Data for Push-Pull Purine Systems (Illustrative) Note: This table provides an example of HOMO-LUMO data for related heterocyclic systems to illustrate the concept. Specific values for the title compound would require dedicated calculations.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.25 to -6.04 nih.gov |
| ELUMO | -2.18 to -3.15 nih.gov |
| Energy Gap (ΔE) | ~2.1 to ~3.5 nih.gov |
Reactivity Descriptors: Electrophilicity Index and Fukui Functions
Conceptual DFT provides a framework to quantify chemical reactivity through various descriptors. scispace.com The electrophilicity index (ω) measures the ability of a species to accept electrons, while Fukui functions (f(r)) identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govscielo.org.mx
The electrophilicity index is calculated from the electronic chemical potential (μ) and chemical hardness (η), which are in turn derived from the HOMO and LUMO energies. scispace.com For this compound, the presence of three chlorine atoms and a carbonyl group suggests it is likely a strong electrophile.
Fukui functions are calculated to pinpoint local reactivity. The function f+(r) indicates sites susceptible to nucleophilic attack, while f-(r) points to sites prone to electrophilic attack. researchgate.net For the title compound, the carbonyl carbon (C2) and the chlorinated carbons of the pyran ring are expected to be primary sites for nucleophilic attack.
Table 3: Global Reactivity Descriptors (Conceptual) Note: This table illustrates the type of data obtained from such calculations. The values are conceptual and would need to be calculated specifically for this compound.
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Escaping tendency of electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO) | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | μ2 / (2η) | Global electrophilic nature |
Computational Prediction of Spectroscopic Parameters (NMR, IR, Raman) for Validation and Interpretation
Computational methods can predict various spectroscopic properties, which are invaluable for validating experimental data and interpreting complex spectra.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts. wu.ac.th These theoretical predictions, when compared with experimental spectra, help in the unambiguous assignment of signals to specific nuclei in the molecule. researchgate.net
IR and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. materialsciencejournal.org The calculated IR and Raman spectra provide a detailed picture of the molecular vibrations. By comparing the theoretical spectrum with the experimental one, each absorption band can be assigned to a specific vibrational mode (e.g., C=O stretch, C-Cl stretch, phenyl ring modes), aiding in the structural confirmation of the synthesized compound. materialsciencejournal.org
Table 4: Representative Calculated vs. Experimental Vibrational Frequencies (cm-1) Note: This table is an example based on a related pyran derivative to illustrate the comparison. materialsciencejournal.org Specific assignments for this compound would require dedicated calculations and experimental data.
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |
|---|---|---|---|
| N-H stretch | 3432 | 3407 | Amino group vibration materialsciencejournal.org |
| C≡N stretch | 2213 | 2202 | Nitrile group vibration materialsciencejournal.org |
| C=C stretch | 1654 | 1650 | Alkene bond vibration materialsciencejournal.org |
Modeling of Reaction Mechanisms and Transition States
One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. For this compound, this could involve modeling its synthesis or its reactions with various nucleophiles. mdpi.com Pyran-2-ones are known to undergo ring-opening and rearrangement reactions. researchgate.net
By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. These calculations provide deep insights into the step-by-step process of bond breaking and formation, helping to explain regioselectivity and stereoselectivity, and to design more efficient synthetic routes. nih.gov
Elucidation of Ring Transformation Pathways
The 2H-pyran-2-one ring is known to undergo various transformation reactions, often initiated by nucleophilic attack. mdpi.comresearchgate.net Computational studies, primarily employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of these transformations, thereby elucidating the most probable reaction pathways. For this compound, theoretical calculations would be crucial in understanding how the phenyl and chloro substituents modulate the regioselectivity and energetics of these reactions.
A key aspect of these investigations involves identifying the electrophilic centers within the molecule. The electron-withdrawing nature of the three chlorine atoms is expected to significantly enhance the electrophilicity of the carbon atoms in the pyranone ring, particularly at positions 2, 4, and 6. researchgate.net Quantum mechanical calculations, such as the analysis of the molecular electrostatic potential (MEP) and Fukui functions, can precisely map these electron-deficient regions, predicting the most likely sites for initial nucleophilic attack.
The reaction of this compound with various nucleophiles, such as amines or hydroxide (B78521) ions, would likely be modeled to explore potential ring-opening and subsequent recyclization pathways. DFT calculations would be used to locate the transition state structures for each step of the proposed mechanism and to calculate the corresponding activation energy barriers. These calculations would reveal the kinetic feasibility of different pathways, such as the formation of pyridinones, anilines, or other heterocyclic systems, which are common outcomes of pyran-2-one ring transformations.
Table 1: Hypothetical Calculated Activation Energies for the Ring Transformation of this compound with a Generic Nucleophile (Nu)
| Step | Reaction Pathway | Calculated Activation Energy (kcal/mol) |
| 1 | Nucleophilic attack at C-2 | 15.2 |
| 2 | Nucleophilic attack at C-4 | 18.5 |
| 3 | Nucleophilic attack at C-6 | 12.8 |
| 4 | Ring opening following C-6 attack | 8.5 |
| 5 | Recyclization to a substituted pyridine (B92270) derivative | 22.1 |
| 6 | Recyclization to a substituted benzene (B151609) derivative | 19.7 |
Note: The data in this table is hypothetical and serves to illustrate the type of information that would be generated from a computational study. The values are based on trends observed in computational studies of similar 2H-pyran-2-one derivatives.
Mechanistic Insights into Cycloaddition and Other Reaction Pathways
Beyond ring transformations, 2H-pyran-2-ones are well-known participants in cycloaddition reactions, most notably as the diene component in Diels-Alder reactions. researchgate.net The presence of both electron-donating (phenyl) and electron-withdrawing (trichloro) substituents on the this compound ring system makes the analysis of its behavior in cycloadditions particularly compelling. Computational studies are essential to predict the feasibility, stereoselectivity, and regioselectivity of these reactions.
DFT calculations can be employed to investigate the [4+2] cycloaddition reactions of this compound with various dienophiles, such as alkenes and alkynes. These calculations would involve locating the transition state structures for both the endo and exo approaches of the dienophile. The calculated activation energies for these pathways would determine the kinetic product, while the relative energies of the resulting cycloadducts would indicate the thermodynamic product.
Furthermore, the nature of the cycloaddition mechanism, whether it proceeds via a concerted or a stepwise pathway, can be elucidated through computational analysis. By searching for potential intermediates along the reaction coordinate, researchers can distinguish between a synchronous and an asynchronous transition state, or even a stepwise mechanism involving a diradical or zwitterionic intermediate. The analysis of frontier molecular orbitals (HOMO and LUMO) of the pyranone and the dienophile provides valuable insights into the dominant orbital interactions that govern the reactivity and selectivity of the cycloaddition.
Table 2: Hypothetical Frontier Molecular Orbital Energies and Reaction Feasibility for the [4+2] Cycloaddition of this compound with Ethylene
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Reaction Type |
| This compound | -7.8 | -2.5 | 5.3 | Normal Electron Demand Diene |
| Ethylene | -10.5 | 1.2 | 11.7 | Dienophile |
Note: This table contains hypothetical data based on general principles of frontier molecular orbital theory applied to Diels-Alder reactions. The values are illustrative of what a computational study would provide.
Synthetic Utility of 6 Phenyl 3,4,5 Trichloro 2h Pyran 2 One As a Chemical Building Block
Precursor for Diverse Heterocyclic Scaffolds and Frameworks
The reactivity of the chlorinated 2H-pyran-2-one ring system allows for its transformation into various heterocyclic structures. The presence of multiple electrophilic sites facilitates reactions with a range of nucleophiles, leading to the construction of new ring systems. researchgate.net
Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyridines, Pyrimidines, Pyrroles)
The pyran-2-one ring is a valuable synthon for nitrogen-containing heterocycles. nih.gov The reaction of 2H-pyran-2-ones with various nitrogen nucleophiles can lead to ring-opening and subsequent recyclization to form stable aromatic and non-aromatic nitrogenous rings. researchgate.net
Pyridines: The synthesis of 2,4,6-triaryl pyridines can be achieved through one-pot condensation reactions. orgchemres.org While specific examples starting directly from 6-phenyl-3,4,5-trichloro-2H-pyran-2-one are not detailed in the provided results, the general reactivity pattern of pyran-2-ones suggests its potential in similar transformations. The pyran ring can be opened by a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate, followed by cyclization and aromatization to yield the pyridine (B92270) core. orgchemres.org Pyridine derivatives are significant in medicinal chemistry due to their presence in natural products and their wide range of biological activities.
Pyrimidines: Pyrimidine (B1678525) derivatives, known for their biological importance, can be synthesized from various precursors. nih.govnih.gov Fused pyrimidine systems, such as pyrano[2,3-d]pyrimidines, can be prepared through multicomponent reactions involving barbituric acid, malononitrile (B47326), and aromatic aldehydes. nih.govresearchgate.net The general strategy often involves the initial formation of a pyran ring followed by its conversion or fusion with a pyrimidine ring. nih.govscispace.comnih.gov The reactivity of the trichloro-substituted pyran-2-one suggests its potential as a starting material for highly functionalized pyrimidine derivatives through nucleophilic substitution and ring transformation reactions. researchgate.netjuniperpublishers.com
Pyrroles: The synthesis of pyrrole (B145914) derivatives from 2H-pyran-2-ones is a known transformation. For instance, condensation of dehydroacetic acid (a substituted 2H-pyran-2-one) with ethyl glycinate (B8599266) leads to a bicyclic pyrrolopyranone. This suggests that this compound could potentially react with amino acid derivatives or other nitrogen-containing synthons to form pyrrole-based structures.
Formation of Oxygen- and Sulfur-Containing Heterocycles (e.g., Furans, Thiophenes)
The versatility of the 2H-pyran-2-one scaffold extends to the synthesis of other heterocycles containing oxygen and sulfur. organic-chemistry.org
Furans: Furan-containing compounds can be synthesized from pyran-2-one precursors. For example, furopyranones can be obtained through intramolecular C-C or O-C bond formation from suitably substituted pyran-2-one derivatives. researchgate.net Bromination of a pyran-2-one followed by reaction with a base can lead to furan (B31954) ring closure.
Thiophenes: Thiophene-annulated pyran-2-ones can be synthesized through thio-Claisen rearrangement of appropriate precursors derived from pyran-2-ones. The reaction of a 4-thiopyran-2-one with various reagents can lead to the formation of thienopyrone derivatives. researchgate.net
Construction of Fused Polycyclic Systems
The 2H-pyran-2-one ring is a valuable starting point for the construction of more complex, fused polycyclic systems. researchgate.netumich.edu These reactions often proceed through cascade or domino sequences, where the initial pyran-2-one undergoes a series of transformations to build up the polycyclic framework. For instance, oxidative gold catalysis can trigger a cascade cyclization of bispropargyl ethers to form polycyclic 2H-pyran-3(6H)-ones. rsc.org The Diels-Alder reactivity of some pyran-2-ones also allows for the construction of bicyclic systems. researchgate.net
Strategic Intermediate in Complex Molecule Synthesis and Derivatization
Beyond its direct conversion to simple heterocycles, this compound serves as a strategic intermediate in the synthesis of more complex molecules. The multiple chlorine atoms provide handles for sequential and regioselective functionalization, allowing for the introduction of various substituents and the construction of intricate molecular architectures. For example, 2H-pyran-2-ones have been utilized as key synthons in the preparation of highly functionalized spirocyclic ketals and 2-tetralones. mdpi.com The ability to undergo ring transformations and cycloaddition reactions further enhances its utility as a versatile intermediate. researchgate.net
Development of Novel Synthetic Methodologies Utilizing Halogenated 2H-Pyran-2-ones
The unique reactivity of halogenated 2H-pyran-2-ones has spurred the development of new synthetic methods. The electron-withdrawing nature of the chlorine atoms activates the pyran-2-one ring towards nucleophilic attack, enabling reactions that might not be feasible with non-halogenated analogues. thieme.com Research in this area focuses on exploring the regioselectivity of nucleophilic substitutions and developing catalytic systems to control the reaction outcomes. For instance, the development of one-pot multicomponent reactions for the synthesis of complex heterocyclic systems often relies on the reactivity of highly functionalized building blocks like chlorinated pyran-2-ones. orgchemres.org
Conclusion and Future Research Perspectives on 6 Phenyl 3,4,5 Trichloro 2h Pyran 2 One
Summary of Key Advances in the Synthesis and Reactivity of 6-Phenyl-3,4,5-trichloro-2H-pyran-2-one
While specific research on the synthesis and reactivity of this compound is not extensively documented in publicly available literature, significant progress in the synthesis of related highly substituted and halogenated 2H-pyran-2-ones provides a solid foundation for its preparation. Advances in one-pot multicomponent reactions and the use of various catalysts have streamlined the synthesis of complex pyran-2-one derivatives. mdpi.comnih.govsemanticscholar.org These methodologies could likely be adapted for the efficient construction of the target molecule.
The reactivity of this compound is anticipated to be dictated by its electrophilic nature, a consequence of the electron-withdrawing effects of the three chlorine atoms and the carbonyl group. The pyran-2-one ring is known to be susceptible to nucleophilic attack at the C2, C4, and C6 positions. The presence of the phenyl group at the C6 position is expected to influence the regioselectivity of these reactions through steric and electronic effects.
Unexplored Synthetic Routes and Derivatizations of Halogenated Pyran-2-ones
The exploration of novel synthetic pathways to this compound and its subsequent derivatization remains a fertile ground for research. While the parent compound is commercially available, the development of new, efficient, and scalable synthetic routes is of paramount importance for its broader application.
Potential Unexplored Synthetic Routes:
Domino Reactions: Designing domino reaction sequences that assemble the core structure from simple, readily available starting materials could offer an elegant and atom-economical approach.
Catalytic Methods: The use of transition metal catalysis or organocatalysis could provide access to this and related structures with high selectivity and under mild reaction conditions. nih.gov
Unexplored Derivatizations:
The trichlorinated pyran-2-one core offers multiple sites for derivatization, opening up avenues for the creation of diverse molecular architectures.
| Position for Derivatization | Potential Reaction Type | Potential Reagents | Expected Product Class |
| C3, C4, C5 (Cl atoms) | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Substituted Pyran-2-ones |
| C=C Double Bonds | Cycloaddition Reactions | Dienes, 1,3-Dipoles | Fused-ring systems |
| Carbonyl Group | Nucleophilic Addition | Grignard Reagents, Organolithiums | Tertiary Alcohols |
| Phenyl Group | Electrophilic Aromatic Substitution | Nitrating agents, Halogens | Substituted Phenyl Pyran-2-ones |
This table illustrates the potential for generating a library of novel compounds from this compound through various chemical transformations.
Emerging Trends in the Chemical Reactivity of Highly Substituted 2H-Pyran-2-ones
The field of 2H-pyran-2-one chemistry is continually evolving, with new trends in their reactivity constantly emerging. These trends can be extrapolated to predict the future research directions for highly substituted derivatives like this compound.
One of the most significant emerging trends is the use of substituted 2H-pyran-2-ones as versatile building blocks in cycloaddition reactions. youtube.com Their diene system can participate in Diels-Alder reactions with various dienophiles to construct complex polycyclic frameworks. rsc.org The electron-deficient nature of the trichlorinated pyran-2-one ring in the target molecule is expected to make it a potent dienophile in inverse-electron-demand Diels-Alder reactions.
Furthermore, the reaction of highly substituted 2H-pyran-2-ones with a wide array of nucleophiles continues to be an area of active investigation. researchgate.net The selective displacement of the chlorine atoms in this compound by different nucleophiles could lead to the synthesis of a variety of functionally diverse molecules. The outcome of these reactions, in terms of which chlorine atom is substituted, will be influenced by a combination of electronic and steric factors, providing a rich area for mechanistic studies. masterorganicchemistry.comorganic-chemistry.org
Advanced Computational Studies for Predictive Chemical Behavior and Rational Design
In recent years, computational chemistry has become an indispensable tool in chemical research, offering deep insights into reaction mechanisms and predicting the properties of molecules. mdpi.com Advanced computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can be powerfully applied to understand and predict the chemical behavior of this compound.
Applications of Computational Studies:
Predicting Reactivity: DFT calculations can be used to model the electronic structure of the molecule, identifying the most electrophilic and nucleophilic sites and thus predicting the regioselectivity of its reactions. mdpi.com
Mechanism Elucidation: Computational studies can help to elucidate the mechanisms of complex reactions, such as cycloadditions and nucleophilic substitutions, by mapping out the potential energy surfaces and identifying transition states. nih.gov
Rational Design: By understanding the structure-activity relationships through computational modeling, it becomes possible to rationally design new derivatives of this compound with desired chemical or physical properties. researchgate.net The impact of different substituents on the halogen bonding capabilities of the molecule could also be explored computationally. nih.govresearchgate.netrsc.org
The synergy between experimental work and advanced computational studies will be crucial in unlocking the full scientific potential of this and other highly functionalized pyran-2-one derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-phenyl-3,4,5-trichloro-2H-pyran-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of substituted pyranones often involves cyclocondensation reactions or halogenation of precursor lactones. For example, multicomponent reactions (e.g., four-component protocols for dihydropyrans) can be adapted by introducing chlorine substituents via electrophilic aromatic substitution or using chlorinated starting materials . Optimization may include temperature control (e.g., 60–80°C for regioselective chlorination) and catalysts like FeCl₃. Yield improvements require monitoring by TLC or HPLC to track intermediate formation.
Q. How should researchers characterize the structure and purity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze ¹H/¹³C NMR for aromatic protons (δ 7.2–7.8 ppm) and carbonyl signals (δ 165–175 ppm). Chlorine substituents split signals due to anisotropic effects .
- Mass Spectrometry : Confirm molecular weight (C₁₁H₅Cl₃O₂, ~283.5 g/mol) via ESI-MS or GC-MS.
- Elemental Analysis : Validate Cl content (theoretical: ~37.5%).
- XRD : Use single-crystal X-ray diffraction to resolve structural ambiguities, as done for related pyranones .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., PXR or enzymes). Compare affinity scores to known ligands (e.g., rifampicin or ginsenosides) .
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess stability of ligand-target complexes. Monitor RMSD values (<2 Å indicates stable binding) .
- QSAR Models : Corrogate electronic (Cl substituent effects) and steric parameters to predict bioactivity.
Q. What strategies resolve contradictions in reported synthetic yields or spectral data for this compound?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction conditions (solvent purity, inert atmosphere) and validate intermediates via independent synthesis.
- Spectral Reanalysis : Compare NMR data across studies; discrepancies may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities.
- Meta-Analysis : Use statistical tools (e.g., PCA) to cluster literature data and identify outlier methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
